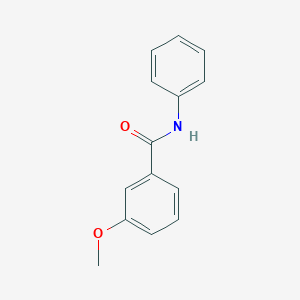

3-methoxy-N-phenylbenzamide

Description

Properties

IUPAC Name |

3-methoxy-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-17-13-9-5-6-11(10-13)14(16)15-12-7-3-2-4-8-12/h2-10H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAAVWHUTJIJKOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356848 | |

| Record name | 3-methoxy-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6833-23-4 | |

| Record name | 3-methoxy-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Methoxy-N-phenylbenzamide (CAS 6833-23-4): Technical Monograph

A Definitive Guide to Synthesis, Characterization, and Pharmacological Utility

Executive Summary

3-Methoxy-N-phenylbenzamide (CAS 6833-23-4), also known as N-phenyl-m-anisamide, represents a critical scaffold in the library of "privileged structures" within medicinal chemistry. Characterized by a benzanilide core with a meta-methoxy substitution, this compound serves as both a versatile building block and a lead pharmacophore.[1] Its structural derivatives have demonstrated significant biological activity, ranging from antiviral efficacy against Enterovirus 71 (EV71) and Hepatitis B Virus (HBV) to potential tubulin polymerization inhibition.[1]

This guide provides a rigorous technical breakdown of its synthesis via the Schotten-Baumann mechanism, detailed characterization protocols, and an analysis of its role in structure-activity relationship (SAR) studies.

Chemical Identity & Physical Properties[1][2][3][4][5]

Nomenclature & Identification

| Parameter | Detail |

| IUPAC Name | 3-Methoxy-N-phenylbenzamide |

| Common Synonyms | N-Phenyl-m-anisamide; 3-Methoxybenzanilide |

| CAS Number | 6833-23-4 |

| Molecular Formula | C₁₄H₁₃NO₂ |

| Molecular Weight | 227.26 g/mol |

| SMILES | COC1=CC=CC(C(NC2=CC=CC=C2)=O)=C1 |

| InChIKey | OAAVWHUTJIJKOU-UHFFFAOYSA-N |

Physical Characteristics

| Property | Value / Description |

| Physical State | Off-white to white crystalline solid |

| Melting Point | 108–110 °C (Typical range for meta-substituted benzanilides) |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Sparingly soluble in water |

| pKa (Calculated) | ~14.5 (Amide NH) |

| LogP | ~2.6 (Lipophilic, membrane permeable) |

Synthesis & Manufacturing Protocol

Core Methodology: Acyl Chloride Coupling

The most robust synthesis route utilizes a nucleophilic acyl substitution between 3-methoxybenzoyl chloride and aniline.[1] This method is preferred over direct carboxylic acid coupling (using EDC/HOBt) for scale-up due to higher atom economy and simplified purification.[1]

Reaction Scheme

The reaction proceeds via the attack of the aniline nitrogen on the carbonyl carbon of the acid chloride, followed by the elimination of HCl, which is scavenged by a base (Triethylamine).

Figure 1: Mechanistic pathway for the synthesis of 3-methoxy-N-phenylbenzamide via acid chloride coupling.

Detailed Experimental Procedure

Scale: 100 mmol (approx. 22.7 g theoretical yield)

Reagents:

-

3-Methoxybenzoyl chloride (17.1 g, 100 mmol)

-

Aniline (9.3 g, 100 mmol)

-

Triethylamine (TEA) (15.2 g, 150 mmol)

-

Dichloromethane (DCM) (200 mL, anhydrous)

Protocol:

-

Preparation: Charge a 500 mL round-bottom flask with Aniline (1.0 eq) and TEA (1.5 eq) in DCM (150 mL). Cool the solution to 0°C using an ice bath to control the exotherm.[1]

-

Addition: Dissolve 3-Methoxybenzoyl chloride (1.0 eq) in DCM (50 mL). Add this solution dropwise to the aniline mixture over 30 minutes. Note: Maintain internal temperature <10°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor conversion via TLC (Hexane:EtOAc 7:3).

-

Quench & Workup:

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield off-white needles.[1]

Characterization & Quality Control

To ensure scientific integrity, the synthesized compound must be validated using the following diagnostic signals.

Proton NMR (¹H NMR) - 400 MHz, DMSO-d₆

-

Amide Proton: δ 10.15 (s, 1H, NH ).[1] Diagnostic singlet, disappears with D₂O shake.

-

Methoxy Group: δ 3.82 (s, 3H, -OCH ₃). Sharp singlet, key identifier.

-

Aromatic Region:

-

δ 7.75 (d, 2H, Aniline ortho-H)

-

δ 7.55 (d, 1H, Benzoyl ortho-H)

-

δ 7.45 (s, 1H, Benzoyl ortho-H between OMe and CO)

-

δ 7.35 (t, 2H, Aniline meta-H)

-

δ 7.15 (m, 3H, Remaining aromatic H)

-

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Expected Mass: [M+H]⁺ = 228.27 m/z

-

Fragmentation: Loss of methoxy group or cleavage of the amide bond may be observed at higher collision energies.[1]

Biological & Pharmacological Applications[1][3][6][7]

The "Privileged Scaffold" Concept

3-Methoxy-N-phenylbenzamide serves as a minimal pharmacophore.[1] The 3-methoxy group provides a hydrogen bond acceptor site, while the amide linker positions the two phenyl rings in a non-planar conformation (approx. 30–60° twist), mimicking peptide bonds found in biological systems.

Key Therapeutic Areas

Research indicates this scaffold is central to several drug discovery campaigns:

-

Antiviral Activity (EV71 & HBV): Derivatives of N-phenylbenzamide have been identified as potent inhibitors of Enterovirus 71 (EV71) and Hepatitis B Virus (HBV).[1][2] The mechanism involves the upregulation of APOBEC3G , a host cytidine deaminase that hypermutates viral DNA/RNA, rendering it non-functional.

-

Tubulin Polymerization Inhibition: The structural similarity to Combretastatin A-4 allows certain methoxy-substituted benzanilides to bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells.[1]

Figure 2: Pharmacological interaction map highlighting the dual potential of the benzanilide scaffold in virology and oncology.

Safety & Handling (GHS Standards)

While specific toxicological data for this CAS is limited, it should be handled with the standard precautions for benzanilides.[1]

-

Signal Word: WARNING

-

Hazard Statements:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle in a fume hood to avoid inhalation of dust.[1]

References

-

Chemical Identity & Properties: PubChem. 4-methoxy-N-phenylbenzamide (Isomer/Analog Reference). National Library of Medicine.[1] Available at: [Link]

-

Synthesis Protocol: PrepChem. Synthesis of 3-Methoxy-N-phenylbenzamide. Available at: [Link]

-

Antiviral Activity (EV71): MDPI. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Available at: [Link]

-

Antiviral Activity (HBV/APOBEC3G): SciSpace/Dove Press.[1] Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Available at: [Link]

-

Structural Analysis: MDPI. Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Available at: [Link]

Sources

synthesis of 3-methoxy-N-phenylbenzamide from 3-methoxybenzoyl chloride

Abstract This technical guide details the synthesis of 3-methoxy-N-phenylbenzamide (CAS: 6833-23-4) via nucleophilic acyl substitution. Targeted at drug development professionals, this protocol prioritizes high-purity isolation suitable for biological screening or subsequent scaffold elaboration. The method utilizes a modified Schotten-Baumann approach under anhydrous conditions to minimize hydrolytic side reactions, achieving yields >90% with standard benchtop techniques.

Introduction & Strategic Relevance

The formation of the amide bond is a cornerstone of medicinal chemistry, present in approximately 25% of all marketed drugs. 3-Methoxy-N-phenylbenzamide represents a valuable structural motif, serving as a core scaffold for various bioactive molecules, including potential kinase inhibitors and GPCR ligands.

While the classical aqueous Schotten-Baumann reaction is effective for robust substrates, the protocol presented here employs an anhydrous dichloromethane (DCM) system with triethylamine (TEA) as the scavenger base. This approach offers superior solubility control, easier workup for lipophilic products, and protection against the hydrolysis of the acid chloride starting material.

Reaction Mechanics

The synthesis proceeds via an addition-elimination mechanism (Nucleophilic Acyl Substitution). The nitrogen lone pair of aniline attacks the electrophilic carbonyl carbon of 3-methoxybenzoyl chloride.

Mechanistic Pathway

-

Nucleophilic Attack: Aniline attacks the carbonyl carbon, disrupting the pi-bond and forming a tetrahedral intermediate.

-

Elimination: The carbonyl pi-bond reforms, expelling the chloride ion (good leaving group).

-

Deprotonation: The resulting protonated amide is neutralized by the auxiliary base (Triethylamine), driving the equilibrium forward and preventing the formation of unreactive anilinium salts.

Figure 1: Mechanistic flow of the amidation reaction.

Experimental Protocol

Scale: 147 mmol (approx. 30 g output) Time: 2-3 Hours active / Overnight drying

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |

| 3-Methoxybenzoyl chloride | 170.59 | 1.0 | 25.1 g | Electrophile |

| Aniline | 93.13 | 1.0 | 13.4 mL | Nucleophile |

| Triethylamine (TEA) | 101.19 | 1.5 | 30.7 mL | Base / Acid Scavenger |

| Dichloromethane (DCM) | 84.93 | Solvent | ~250 mL | Reaction Medium |

Step-by-Step Procedure

Step 1: Preparation of Nucleophile Solution

-

Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Charge the flask with 13.4 mL of aniline and 30.7 mL of triethylamine .

-

Dilute with 150 mL of anhydrous DCM .

-

Cool the solution to 0 °C using an ice bath. Rationale: Controlling the initial temperature mitigates the exothermicity of the reaction, preventing impurity formation.

Step 2: Electrophile Addition

-

Dissolve 25.1 g of 3-methoxybenzoyl chloride in 50 mL of anhydrous DCM in a pressure-equalizing addition funnel.

-

Add the acid chloride solution dropwise to the stirring aniline mixture over 30 minutes.

-

Observation: A white precipitate (Triethylamine hydrochloride) will form immediately.

-

-

Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 30–60 minutes.

Step 3: Quench and Workup

-

Dilute the reaction mixture with 100 mL of 1N Sodium Bicarbonate (NaHCO₃) . This quenches any unreacted acid chloride and neutralizes residual HCl.

-

Transfer to a separatory funnel. Separate the layers.

-

Wash the organic (DCM) layer sequentially with:

-

100 mL Water (removes salts).

-

100 mL 1M NaOH (removes unreacted acid/phenols).

-

100 mL Brine (removes residual water).

-

-

Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄) .

Step 4: Isolation

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield an off-white solid.

-

Optional Purification: Recrystallize from hot Ethanol/Water or purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) if purity is <98%.

Figure 2: Operational workflow for the synthesis process.

Characterization & Data

The isolated product should be characterized to confirm identity and purity.

Physical Properties

| Property | Value |

| Appearance | Off-white to white crystalline solid |

| Melting Point | 113 – 115 °C |

| Molecular Weight | 227.26 g/mol |

| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in Water |

Spectral Data (Expected)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.87 (s, 1H, NH)

-

δ 7.69 (d, 2H, ortho-phenyl)[1]

-

δ 7.47 – 7.37 (m, aromatic protons)

-

δ 7.10 (m, aromatic protons)

-

δ 3.88 (s, 3H, -OCH₃)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Distinct carbonyl peak ~165.5 ppm.[1]

-

Methoxy carbon ~55.5 ppm.

-

Aromatic region: 112–160 ppm.

-

Troubleshooting & Optimization

Common Issues

-

Low Yield: Often caused by hydrolysis of the acid chloride before reaction. Ensure all glassware is flame-dried and reagents are stored under inert gas.

-

Oiling Out: If the product forms an oil during workup, induce crystallization by scratching the flask walls or adding a seed crystal. Trituration with cold hexanes can also solidify the product.

Safety Considerations

-

3-Methoxybenzoyl chloride: Corrosive and lachrymator. Handle in a fume hood.

-

Aniline: Toxic by inhalation and skin contact. Potential carcinogen.[2]

-

DCM: Volatile organic solvent. Avoid inhalation.

References

-

PrepChem. Synthesis of 3-Methoxy-N-phenylbenzamide. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 346037, 4-methoxy-N-phenylbenzamide (Analogous spectral data reference). Retrieved from [Link]

-

Royal Society of Chemistry. Supplementary Material: NMR Spectra of substituted benzamides. Retrieved from [Link][3][4]

-

Organic Syntheses. General Schotten-Baumann Procedures (Benzanilide). Coll. Vol. 1, p. 82 (1941). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Theoretical and Practical Aspects of 3-methoxy-N-phenylbenzamide

This guide provides a comprehensive overview of 3-methoxy-N-phenylbenzamide, a molecule of significant interest in medicinal and materials chemistry. We will delve into its synthesis, spectroscopic characterization, and theoretical underpinnings, offering insights for researchers, scientists, and professionals in drug development. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep and applicable understanding of the subject matter.

Introduction: The Significance of the N-Phenylbenzamide Scaffold

N-arylbenzamides represent a critical structural motif in the landscape of biologically active compounds.[1] The inherent versatility of this scaffold, arising from the diverse synthetic approaches and the wide array of possible pendant functionalities, makes it a cornerstone in the construction of screening libraries for drug discovery.[1] The amide linkage provides a stable, planar unit that can participate in hydrogen bonding, a key interaction in many biological systems. The aromatic rings offer platforms for π-stacking interactions and can be functionalized to modulate the molecule's steric and electronic properties.

3-methoxy-N-phenylbenzamide, with its methoxy group at the meta-position of the benzoyl ring, presents a unique combination of electronic and steric features. The methoxy group, being an electron-donating group, can influence the reactivity and binding affinity of the molecule. Its specific placement at the meta-position avoids direct resonance effects on the carbonyl group, leading to more subtle electronic modulation compared to ortho- or para-substitution. Understanding the interplay of these structural features is paramount for the rational design of novel therapeutics and functional materials.

Synthesis of 3-methoxy-N-phenylbenzamide: A Validated Protocol

The synthesis of 3-methoxy-N-phenylbenzamide is most commonly and efficiently achieved through the acylation of aniline with 3-methoxybenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution and is widely employed due to its high yield and relatively straightforward procedure.

Causality Behind Experimental Choices

The selection of reagents and conditions is critical for the successful synthesis of the target compound.

-

Reactants: 3-methoxybenzoyl chloride is the acylating agent of choice due to the high reactivity of the acyl chloride functional group. Aniline serves as the nucleophile, with the lone pair of electrons on the nitrogen atom attacking the electrophilic carbonyl carbon of the acyl chloride.

-

Base: A tertiary amine, such as triethylamine, is incorporated to act as a base. Its primary role is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. The removal of HCl is crucial as it can protonate the aniline, rendering it non-nucleophilic and thus halting the reaction.

-

Solvent: A non-protic solvent like dichloromethane is utilized to dissolve the reactants and facilitate the reaction without interfering with the reactive species.

Step-by-Step Experimental Protocol

The following protocol is a robust and validated method for the synthesis of 3-methoxy-N-phenylbenzamide:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxybenzoyl chloride in dichloromethane.

-

Addition of Aniline: In a separate vessel, prepare a solution of aniline and triethylamine. Slowly add this solution to the stirred solution of 3-methoxybenzoyl chloride at room temperature. The slow addition helps to control the exothermic nature of the reaction.

-

Reaction Monitoring: Allow the reaction to proceed for approximately 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate. This will neutralize any remaining acid and facilitate the separation of the organic and aqueous layers.

-

Purification: Separate the organic layer and wash it sequentially with water, 1 M sodium hydroxide, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallization: The crude solid can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a white to off-white crystalline solid.[2]

Reaction Workflow Diagram

Caption: A schematic representation of the synthesis workflow for 3-methoxy-N-phenylbenzamide.

Spectroscopic Characterization: Elucidating the Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of two substituted benzene rings. The protons on the phenyl ring attached to the nitrogen will likely appear as a multiplet in the aromatic region (δ 7.0-7.8 ppm). The protons on the 3-methoxybenzoyl ring will also resonate in this region, with their chemical shifts and coupling patterns influenced by the methoxy and amide substituents. The methoxy group protons will give rise to a sharp singlet at approximately δ 3.8 ppm. The amide proton (N-H) will appear as a broad singlet, with its chemical shift being solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 14 carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of δ 165-170 ppm. The aromatic carbons will resonate between δ 110-160 ppm. The methoxy carbon will appear at approximately δ 55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300-3500 | A sharp to broad band, indicating the amide N-H bond. |

| C-H Stretch (Aromatic) | 3000-3100 | Characteristic of C-H bonds in the benzene rings. |

| C=O Stretch (Amide I) | 1630-1680 | A strong, sharp band, characteristic of the amide carbonyl group. |

| N-H Bend (Amide II) | 1510-1570 | A medium to strong band. |

| C-O Stretch (Ether) | 1200-1300 | Indicative of the aryl-alkyl ether linkage of the methoxy group. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 3-methoxy-N-phenylbenzamide (C₁₄H₁₃NO₂), the expected molecular ion peak [M]⁺ would be at m/z 227.26.[3][4] Common fragmentation patterns would involve cleavage of the amide bond, leading to fragments corresponding to the benzoyl and anilide moieties.

Theoretical Studies: A Computational Perspective

While specific theoretical studies on 3-methoxy-N-phenylbenzamide are not extensively published, we can draw valuable insights from computational analyses of closely related benzanilide derivatives.[5][6][7] Density Functional Theory (DFT) calculations are a powerful tool to investigate the molecular structure, electronic properties, and reactivity of such molecules.

Molecular Geometry and Conformational Analysis

DFT calculations, often employing methods like B3LYP with a suitable basis set (e.g., 6-311G), can predict the optimized geometry of 3-methoxy-N-phenylbenzamide.[6] Studies on analogous N-phenylbenzamides have shown that the two phenyl rings are not coplanar.[5] The dihedral angle between the planes of the benzene rings is a key conformational parameter. For instance, in N-(4-methoxyphenyl)benzamide, this angle is approximately 65°.[8] A similar non-planar conformation is expected for 3-methoxy-N-phenylbenzamide.

The amide linkage itself is generally planar. The rotational barriers around the C-N and C-C bonds connecting the amide to the phenyl rings can also be calculated to understand the conformational flexibility of the molecule.

Electronic Properties

DFT calculations can provide a wealth of information about the electronic structure of the molecule:

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO can provide insights into the chemical stability and reactivity of the molecule.

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution in the molecule, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for predicting sites of intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about the bonding and electronic delocalization within the molecule, including hyperconjugative interactions that contribute to its stability.

Logical Framework for Computational Analysis

Sources

- 1. Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-METHOXY-N-PHENYLBENZAMIDE | CAS 6833-23-4 [matrix-fine-chemicals.com]

- 4. chemscene.com [chemscene.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. mdpi.com [mdpi.com]

- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 8. Crystal structure of 4-methoxy-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Purification of 3-methoxy-N-phenylbenzamide

Introduction: The Critical Role of Purity for 3-methoxy-N-phenylbenzamide

3-methoxy-N-phenylbenzamide (CAS 6833-23-4) is a substituted benzamide derivative of interest in medicinal chemistry and materials science.[1][2] Like many active pharmaceutical ingredients (APIs) and advanced materials, its efficacy, safety, and performance are directly contingent on its purity. Even trace amounts of synthetic byproducts, unreacted starting materials, or residual solvents can lead to altered biological activity, unpredictable physical properties, and compromised experimental reproducibility.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and scalable techniques for the purification of 3-methoxy-N-phenylbenzamide. It moves beyond simple procedural lists to explain the underlying chemical principles, enabling users to adapt and troubleshoot methods for optimal results.

Understanding the Impurity Profile

Effective purification begins with a thorough understanding of potential impurities. The most common synthetic route to 3-methoxy-N-phenylbenzamide is the acylation of aniline with 3-methoxybenzoyl chloride.[4][] Another approach involves the direct condensation of 3-methoxybenzoic acid and aniline using a coupling agent.[6][7]

Based on these syntheses, the primary impurities are likely to be:

-

Unreacted Starting Materials: 3-methoxybenzoic acid and aniline.

-

Reagent-Derived Byproducts: Coupling agents (e.g., DCC, HATU) and their urea or uronium salt byproducts.[]

-

Side-Reaction Products: Self-condensation products or products from reactions with residual water.

-

Residual Solvents: Dichloromethane, triethylamine, ethyl acetate, etc., used during the reaction and workup.[4]

The following diagram outlines the decision-making process for selecting a suitable purification strategy based on the initial purity and scale.

Caption: Workflow for selecting the optimal purification technique.

Physicochemical Properties for Purification Strategy

Understanding the compound's properties is fundamental to designing an effective purification protocol.

| Property | Value / Observation | Implication for Purification |

| Molecular Formula | C₁₄H₁₃NO₂[8] | Provides the basis for molecular weight. |

| Molecular Weight | 227.26 g/mol [1][8] | Used for calculating molar equivalents and yields. |

| Appearance | Off-white solid[4] | Indicates that recrystallization is a viable primary technique. |

| Solubility | Soluble in chlorinated solvents (DCM), moderately soluble in polar aprotic solvents (EtOAc, Acetone), poorly soluble in nonpolar solvents (hexanes) and water. | Guides solvent selection for both recrystallization and chromatography. |

| LogP | 2.9475 (Computed)[8] | Suggests good retention on reversed-phase media and moderate polarity for normal-phase chromatography. |

Purification Protocols

Protocol 1: Recrystallization

Recrystallization is the most efficient method for purifying solid compounds on a large scale, provided the initial purity is relatively high (>90%).[9][10] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[11]

Causality Behind Experimental Choices:

-

Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold.[11] For 3-methoxy-N-phenylbenzamide, a mixed solvent system of ethanol/water or ethyl acetate/hexanes is effective. The polar solvent (ethanol or ethyl acetate) dissolves the amide at high temperatures, while the anti-solvent (water or hexanes) is added to reduce solubility upon cooling, inducing crystallization.

-

Minimum Hot Solvent: Using the minimum amount of boiling solvent ensures the solution is saturated, maximizing the yield upon cooling.[10]

-

Slow Cooling: Gradual cooling is crucial for the formation of well-defined, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

Step-by-Step Methodology:

-

Place the crude 3-methoxy-N-phenylbenzamide (e.g., 5.0 g) in an Erlenmeyer flask.

-

Add a minimal amount of a suitable primary solvent (e.g., ethanol or ethyl acetate) to the flask.

-

Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution at the boiling point.

-

Once dissolved, slowly add a hot anti-solvent (e.g., water or hexanes) dropwise until the solution becomes faintly cloudy (the saturation point).

-

Add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution.

-

Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

-

Further cool the flask in an ice bath for 30-60 minutes to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the collected crystals with a small amount of the cold recrystallization solvent mixture.

-

Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

For moderately pure samples or when recrystallization fails to remove closely related impurities, flash column chromatography is the method of choice.[12][13] This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[14]

Causality Behind Experimental Choices:

-

Stationary Phase: Silica gel is a polar stationary phase (Brønsted acid) that effectively separates compounds of moderate polarity like 3-methoxy-N-phenylbenzamide.[15]

-

Mobile Phase (Eluent): A mixture of a non-polar solvent (hexanes or petroleum ether) and a more polar solvent (ethyl acetate) is used. Starting with a low polarity eluent allows non-polar impurities to elute first. Gradually increasing the polarity allows for the elution of the target compound, leaving more polar impurities on the column.[16]

-

Rf Value: The ideal retention factor (Rf) for the target compound on a TLC plate is between 0.25 and 0.35 to ensure good separation on the column.

Step-by-Step Methodology:

-

TLC Analysis: Determine the optimal eluent system using thin-layer chromatography (TLC). Test various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 3:1) to achieve an Rf of ~0.3 for the product spot.

-

Column Packing: Prepare a flash column with silica gel, packing it with the initial, low-polarity eluent.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

-

Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent (gradient elution) according to the separation observed on the TLC.

-

Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.

-

Combining and Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

-

Drying: Dry the resulting solid under high vacuum.

Caption: Step-by-step flash column chromatography workflow.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep HPLC)

For achieving the highest possible purity (>99.5%) or for separating very challenging mixtures, preparative HPLC is the ultimate tool.[17][18][19] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate larger quantities of material.

Causality Behind Experimental Choices:

-

Mode Selection: Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water), is generally effective for compounds with moderate polarity like 3-methoxy-N-phenylbenzamide.

-

Method Development: An analytical-scale HPLC method must first be developed to optimize the separation of the target compound from its impurities. This method is then scaled up for preparative work.[17][20]

-

Loading: To maximize throughput without sacrificing purity, a loading study is performed on the analytical column to determine the maximum amount of crude material that can be injected while maintaining baseline separation of the target peak.

Step-by-Step Methodology:

-

Analytical Method Development:

-

Screen various C18 analytical columns and mobile phase compositions (e.g., gradients of water/acetonitrile or water/methanol, with or without 0.1% formic acid or TFA).

-

Optimize the gradient to achieve maximum resolution between the product peak and adjacent impurity peaks.

-

-

Scale-Up Calculation:

-

Use established formulas to scale the flow rate and injection volume from the analytical column to the preparative column based on their respective diameters and lengths.[17]

-

-

Sample Preparation:

-

Dissolve the crude material in the mobile phase or a compatible strong solvent (e.g., DMSO, DMF).

-

Filter the sample through a 0.45 µm filter to remove particulates that could damage the column.

-

-

Purification Run:

-

Equilibrate the preparative column with the initial mobile phase conditions.

-

Inject the prepared sample.

-

Run the scaled-up gradient method.

-

-

Fraction Collection:

-

Use an automated fraction collector triggered by UV absorbance to collect the peak corresponding to 3-methoxy-N-phenylbenzamide.

-

-

Post-Processing:

-

Combine the pure fractions.

-

Remove the organic solvent (acetonitrile/methanol) via rotary evaporation.

-

If the mobile phase contained water, lyophilize (freeze-dry) the remaining aqueous solution to obtain the final solid product.

-

Purity Analysis and Characterization

The purity of the final product must be rigorously confirmed. No single technique is sufficient; a combination of methods provides a comprehensive assessment.[14][21]

-

Thin-Layer Chromatography (TLC): A quick check for the presence of impurities. The purified compound should appear as a single spot.[22]

-

Melting Point: A pure crystalline solid will have a sharp, well-defined melting point. Impurities typically cause melting point depression and broadening.[10]

-

High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. An analytical HPLC run on the final product should show a single major peak, allowing for purity calculation (e.g., >99% by area).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the chemical structure and can reveal the presence of impurities if their signals are detectable.[22]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. LC-MS is particularly powerful for detecting and identifying trace impurities.[22]

References

-

PrepChem. (n.d.). Synthesis of A. 3-Methoxy-N-phenylbenzamide. Retrieved from [Link]

- Google Patents. (2011). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.

-

Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. (n.d.). Retrieved from [Link]

-

Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-methoxy-N-methylbenzamide. PubChem. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 3-METHOXY-N-PHENYLBENZAMIDE | CAS 6833-23-4. Retrieved from [Link]

-

ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

-

Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

-

SciSpace. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines by Using Heterogeneous Catalysts. Retrieved from [Link]

-

Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]

-

NCERT. (n.d.). PURIFICATION AND CRITERIA OF PURITY. Retrieved from [Link]

- Google Patents. (2016). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

-

Reddit. (2016, January 16). Column Chromatography: Amides. r/chemistry. Retrieved from [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

-

Shimadzu. (n.d.). Preparative HPLC Systems. Retrieved from [Link]

-

ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Waters Corporation. (n.d.). Preparative HPLC Columns. Retrieved from [Link]

-

PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

Sources

- 1. 3-METHOXY-N-PHENYLBENZAMIDE | CAS 6833-23-4 [matrix-fine-chemicals.com]

- 2. usbio.net [usbio.net]

- 3. physics.emu.edu.tr [physics.emu.edu.tr]

- 4. prepchem.com [prepchem.com]

- 6. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amide synthesis by acylation [organic-chemistry.org]

- 8. chemscene.com [chemscene.com]

- 9. researchgate.net [researchgate.net]

- 10. ncert.nic.in [ncert.nic.in]

- 11. youtube.com [youtube.com]

- 12. rsc.org [rsc.org]

- 13. biotage.com [biotage.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. biotage.com [biotage.com]

- 16. reddit.com [reddit.com]

- 17. Supelco Preparative HPLC products for Pharmaceutical Development and Production [sigmaaldrich.com]

- 18. Prep LC 101: Scaling up with Preparative HPLC [thermofisher.com]

- 19. Preparative HPLC Systems : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 20. agilent.com [agilent.com]

- 21. iscnagpur.ac.in [iscnagpur.ac.in]

- 22. researchgate.net [researchgate.net]

analytical methods for 3-methoxy-N-phenylbenzamide characterization

Application Note: Comprehensive Characterization Framework for 3-Methoxy-N-Phenylbenzamide

Executive Summary

This guide provides a validated analytical framework for the characterization of 3-methoxy-N-phenylbenzamide , a structural analog often used as a model compound in amide coupling studies and a scaffold in medicinal chemistry (e.g., kinase inhibition research). Unlike generic protocols, this document focuses on the specific electronic effects of the meta-methoxy substituent on the benzoyl ring and how these influence spectral and chromatographic behavior.

Key Technical Challenges Addressed:

-

Regio-isomer Differentiation: Distinguishing the target from its inverse amide isomer (N-(3-methoxyphenyl)benzamide).

-

Proton Exchange: Managing amide proton variability in NMR.

-

Response Factors: Optimizing UV detection wavelengths based on the extended conjugation of the benzanilide system.

Molecule Profile & Physicochemical Properties

| Property | Specification | Notes |

| IUPAC Name | 3-Methoxy-N-phenylbenzamide | Also known as N-Phenyl-m-anisamide |

| CAS Registry | 6833-23-4 | |

| Molecular Formula | C₁₄H₁₃NO₂ | |

| Molecular Weight | 227.26 g/mol | |

| Solubility | DMSO, Methanol, DCM | Sparingly soluble in water |

| Key Functional Groups | Secondary Amide, Ether (Methoxy) | Amide I/II bands are diagnostic |

| UV Max (Predicted) | ~254 nm, ~280 nm | Benzoyl-Aniline conjugation |

Analytical Workflow Overview

The following decision tree outlines the logical flow from crude synthesis to final Certificate of Analysis (CoA) generation.

Figure 1: Analytical lifecycle for benzamide derivatives. The feedback loop ensures no material proceeds to solid-state analysis without meeting purity thresholds.

Protocol 1: Structural Confirmation (Spectroscopy)

A. Nuclear Magnetic Resonance (NMR)

Objective: Confirm the position of the methoxy group (meta-position on the benzoyl ring) and the integrity of the amide bond.

-

Solvent Selection: Use DMSO-d6 rather than CDCl₃.

-

Reasoning: Amide protons (NH) often broaden or exchange in Chloroform. DMSO forms strong hydrogen bonds with the amide NH, sharpening the peak and shifting it downfield (~10 ppm) for accurate integration.

-

-

Diagnostic Signals (Expected):

-

Amide NH: Singlet, δ 10.0–10.4 ppm. (Disappears on D₂O shake).

-

Methoxy (-OCH₃): Sharp singlet, δ 3.80–3.85 ppm.

-

Aromatic Region (Critical for Isomer ID):

-

Benzoyl Ring (3-OMe substituted): Look for a singlet-like peak (H2) isolated from the main cluster, and a triplet (H5) representing the meta-coupling.

-

Aniline Ring (Unsubstituted): Typical monosubstituted pattern (2H doublet, 2H triplet, 1H triplet).

-

-

B. Infrared Spectroscopy (FT-IR)

Objective: Verify functional group presence.

-

Method: ATR (Attenuated Total Reflectance) on neat solid.

-

Key Bands:

-

3250–3350 cm⁻¹: N-H stretch (secondary amide).

-

1640–1660 cm⁻¹: Amide I band (C=O stretch). Note: This is lower than esters due to resonance.

-

1530–1550 cm⁻¹: Amide II band (N-H bend/C-N stretch).

-

1250 cm⁻¹ & 1040 cm⁻¹: Aryl alkyl ether (C-O-C) asymmetric/symmetric stretch.

-

C. Mass Spectrometry (MS)

Objective: Confirm molecular weight and fragmentation logic.

-

Ionization: ESI+ (Electrospray Ionization).

-

Fragmentation Logic: The amide bond is the weakest link under collision-induced dissociation (CID).

-

Parent Ion: [M+H]⁺ = 228.1.

-

Primary Fragment: Cleavage of the amide bond typically yields the 3-methoxybenzoyl cation (m/z ~135).

-

Differentiation: If the isomer were N-(3-methoxyphenyl)benzamide, the benzoyl cation would be unsubstituted (m/z 105). This is a definitive structural proof.

-

Figure 2: Primary fragmentation pathway in ESI-MS. The detection of m/z 135 confirms the methoxy group is on the carbonyl side of the molecule.

Protocol 2: Chromatographic Purity (HPLC-UV)

Context: Benzamides are neutral at neutral pH but can be protonated at low pH. A standard C18 reverse-phase method is recommended.

System Suitability Requirements:

-

Tailing Factor (T): < 1.5 (Amides can tail due to silanol interactions; use end-capped columns).

-

Resolution (Rs): > 2.0 between the main peak and any synthetic precursors (e.g., 3-methoxybenzoic acid or aniline).

Method Parameters:

| Parameter | Setting | Rationale |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100mm, 3.5µm | Standard stationary phase for hydrophobic aromatics. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic pH suppresses ionization of residual silanols, improving peak shape. |

| Mobile Phase B | Acetonitrile (ACN) | ACN provides lower backpressure and sharper peaks than Methanol for aromatics. |

| Gradient | 0-2 min: 30% B2-10 min: 30% -> 90% B10-12 min: 90% B | Gradient ensures elution of highly non-polar dimers or starting materials. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |

| Detection | UV 254 nm | Targets the π-π* transitions of the benzanilide core. |

| Injection Vol | 5-10 µL | Prevent column overload. |

Sample Preparation: Dissolve 1 mg of sample in 1 mL of Acetonitrile:Water (50:50). Sonicate for 5 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE filter before injection.

Protocol 3: Solid-State Characterization

For drug development applications, the physical form (polymorph) affects solubility and bioavailability.

-

Differential Scanning Calorimetry (DSC):

-

Protocol: Heat 2-5 mg sample in a crimped aluminum pan from 30°C to 250°C at 10°C/min.

-

Expectation: A sharp endotherm corresponding to the melting point. Note: If multiple endotherms are observed, it indicates polymorphism or solvate desolvation.

-

Reference Range: While specific experimental data for this exact isomer is limited in public databases, analogous benzanilides typically melt between 130°C and 160°C. The purity is calculated based on the Van't Hoff equation using the melting peak shape.

-

-

Powder X-Ray Diffraction (PXRD):

-

Required for establishing a "fingerprint" of the crystalline form.

-

Scan: 2θ range of 2° to 40°.

-

Use Case: Compare batch-to-batch crystallinity. Amorphous material will show a "halo" rather than sharp Bragg peaks.

-

References

-

MDPI. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. (Used for comparative structural behavior of methoxy-benzamides).[1] Retrieved from [Link]

-

ResearchGate. (2025).[2] Isocratic RP-HPLC method for the simultaneous determination of reaction rate in N-phenylbenzamide synthesis. Retrieved from [Link]

-

Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors. Organic Syntheses, 99, 305-325.[3] Retrieved from [Link]

Sources

Application Notes and Protocols: The Strategic Use of 3-Methoxy-N-phenylbenzamide in Advanced Organic Synthesis

Introduction: Unveiling the Synthetic Potential of a Versatile Benzamide Scaffold

In the landscape of modern organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. 3-Methoxy-N-phenylbenzamide, a readily accessible aromatic amide, has emerged as a valuable and versatile scaffold. Its unique electronic and structural features—a nucleophilic methoxy-substituted ring, a modifiable N-phenyl ring, and a robust amide linkage—provide a rich platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of 3-methoxy-N-phenylbenzamide as a key intermediate, detailing its synthesis, characterization, and application in sophisticated synthetic strategies. The protocols and insights provided herein are curated for researchers, medicinal chemists, and process development professionals seeking to leverage this scaffold in their synthetic endeavors. The N-arylbenzamide motif is frequently associated with biological activity, making this class of compounds particularly relevant in drug discovery and development.[1][2]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of an intermediate is fundamental to its effective application. 3-Methoxy-N-phenylbenzamide is an off-white solid at room temperature.[3] Key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 6833-23-4 | [Sigma-Aldrich][4] |

| Molecular Formula | C₁₄H₁₃NO₂ | [ChemScene][5] |

| Molecular Weight | 227.26 g/mol | [ChemScene][5] |

| Topological Polar Surface Area (TPSA) | 38.33 Ų | [ChemScene][5] |

| LogP | 2.9475 | [ChemScene][5] |

| Hydrogen Bond Donors | 1 | [ChemScene][5] |

| Hydrogen Bond Acceptors | 2 | [ChemScene][5] |

| Rotatable Bonds | 3 | [ChemScene][5] |

Standard characterization techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy to confirm the structure and purity of the synthesized intermediate.

Synthesis Protocol: A Reliable Pathway to High-Purity Intermediate

The most direct and widely used method for the synthesis of 3-methoxy-N-phenylbenzamide is the acylation of aniline with 3-methoxybenzoyl chloride. This reaction is typically high-yielding and proceeds under mild conditions.

Workflow for the Synthesis of 3-Methoxy-N-phenylbenzamide

Caption: General workflow for the synthesis of 3-methoxy-N-phenylbenzamide.

Detailed Experimental Protocol

This protocol is adapted from a standard procedure for the synthesis of 3-methoxy-N-phenylbenzamide.[3]

Materials:

-

3-Methoxybenzoyl chloride (1.0 eq)

-

Aniline (1.0 eq)

-

Triethylamine (1.0 eq)

-

Methylene chloride (DCM)

-

1N Sodium bicarbonate (NaHCO₃) solution

-

1M Sodium hydroxide (NaOH) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxybenzoyl chloride (e.g., 25.1 g, 147 mmol) in methylene chloride.

-

Amine Addition: In a separate flask, prepare a solution of aniline (e.g., 13.4 mL, 147 mmol) and triethylamine (e.g., 30.7 mL) .

-

Slowly add the aniline solution to the stirred solution of 3-methoxybenzoyl chloride. The triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction.

-

Reaction: Allow the mixture to react for approximately 30 minutes at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]

-

Work-up:

-

Dilute the reaction mixture with a 1N sodium bicarbonate solution to quench any unreacted acid chloride and neutralize the triethylamine hydrochloride salt.[3]

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with water, 1M sodium hydroxide solution (to remove any residual 3-methoxybenzoic acid), and finally with brine.[3][7]

-

-

Isolation:

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3][7]

-

The resulting off-white solid is 3-methoxy-N-phenylbenzamide, which is often of sufficient purity for subsequent steps. Further purification can be achieved by recrystallization if necessary.

-

Application as a Synthetic Intermediate

The true utility of 3-methoxy-N-phenylbenzamide lies in its capacity to serve as a starting material for more complex molecules. The two aromatic rings offer distinct opportunities for functionalization.

Electrophilic Aromatic Substitution on the Methoxy-Substituted Ring

The methoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. This allows for selective functionalization of the benzoyl portion of the molecule. A prime example is the introduction of a nitro group, which can then be reduced to an amine—a key functional handle for further diversification, such as in the synthesis of dyes or pharmaceutical precursors.[8]

Mechanism: Nitration and Subsequent Reduction

Caption: Pathway for functionalization via nitration and reduction.

Protocol: Synthesis of 3-Amino-4-methoxy-N-phenylbenzamide

This protocol is a representative procedure based on established methods for the nitration and subsequent reduction of aromatic compounds.[8]

Part A: Nitration

Materials:

-

3-Methoxy-N-phenylbenzamide

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

Procedure:

-

Cool a flask containing concentrated sulfuric acid in an ice bath.

-

Slowly add 3-methoxy-N-phenylbenzamide to the cold sulfuric acid with stirring until fully dissolved.

-

Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid.

-

Add the nitrating mixture dropwise to the solution of the benzamide, maintaining the temperature below 10 °C. The methoxy group will primarily direct nitration to the ortho and para positions. The major product is typically the less sterically hindered 4-nitro isomer.

-

After the addition is complete, stir the reaction for an additional 1-2 hours, allowing it to slowly warm to room temperature.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash with cold water until the washings are neutral, and dry to yield the nitro-substituted benzamide.

Part B: Reduction

Materials:

-

Nitro-substituted benzamide from Part A

-

Ethanol or Methanol

-

Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Carbonate (Na₂CO₃)

Procedure:

-

In a round-bottom flask, suspend the nitro-substituted benzamide in a mixture of alcohol and water.

-

Add iron powder to the suspension.

-

Heat the mixture to reflux and add concentrated HCl dropwise. The iron and acid will generate hydrogen in situ to reduce the nitro group.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once complete, cool the reaction and neutralize with a sodium carbonate solution to a pH of 7-8.[8]

-

Filter the hot solution to remove the iron salts.

-

Concentrate the filtrate to reduce the volume, which should induce crystallization of the desired amino-substituted product upon cooling.[8]

-

Filter the product, wash with cold water, and dry.

Cross-Coupling Reactions

While the native 3-methoxy-N-phenylbenzamide is not primed for direct cross-coupling, it can be readily halogenated (e.g., brominated) on either aromatic ring to create a suitable electrophile for reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are cornerstones of modern synthesis for creating C-C and C-N bonds, respectively.[6] The N-phenylbenzamide scaffold itself is utilized in various coupling reactions, demonstrating its stability and versatility under catalytic conditions.[9][10]

| Coupling Reaction | Reactants | Catalyst/Reagents | Bond Formed |

| Suzuki-Miyaura | Bromo-benzamide + Arylboronic Acid | Pd catalyst, Base | C(aryl)-C(aryl) |

| Buchwald-Hartwig | Bromo-benzamide + Amine | Pd catalyst, Base, Ligand | C(aryl)-N |

| Chan-Lam | N-phenylbenzamide + Boronic Acid | Cu catalyst, Base | N-C(aryl) |

This table presents potential applications based on established cross-coupling methodologies.

Significance in Medicinal Chemistry and Drug Development

The N-phenylbenzamide core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules.[11][12] Derivatives of this structure have shown promise in various therapeutic areas.

-

Antiparasitic Agents: N-phenylbenzamide derivatives have been identified as potent agents against kinetoplastid parasites, which are responsible for diseases like African trypanosomiasis.[9] These compounds are thought to interact with the parasite's DNA.[9]

-

Antiviral Compounds: Substituted N-phenylbenzamides have been synthesized and evaluated as inhibitors of Enterovirus 71 (EV 71), a virus that can cause severe illness in young children.[13][14] Specifically, compounds like 3-amino-N-(4-bromophenyl)-4-methoxybenzamide have shown promising activity and low cytotoxicity.[14]

The synthetic routes starting from 3-methoxy-N-phenylbenzamide provide a direct entry into libraries of analogues for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds.

Conclusion

3-Methoxy-N-phenylbenzamide is more than a simple chemical; it is a strategic intermediate that offers a reliable and versatile platform for the synthesis of complex and biologically relevant molecules. Its straightforward synthesis, coupled with the numerous possibilities for selective functionalization of its aromatic systems, makes it an invaluable tool for organic and medicinal chemists. The protocols and applications detailed in this guide underscore its importance and provide a framework for its integration into advanced synthetic workflows.

References

-

PrepChem. Synthesis of A. 3-Methoxy-N-phenylbenzamide. Available from: [Link]

-

ResearchGate. Synthesis of 3-dimensional scaffolds for application in medicinal chemistry. Available from: [Link]

-

PMC - PubMed Central. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. Available from: [Link]

-

PubMed Central. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Available from: [Link]

-

PubChem. 3,4-dimethoxy-n-phenylbenzamide (C15H15NO3). Available from: [Link]

- Google Patents. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.

-

ResearchGate. Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Available from: [Link]

-

MDPI. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Available from: [Link]

-

ACS Publications. Cross-Dehydrogenative N–N Coupling of Aromatic and Aliphatic Methoxyamides with Benzotriazoles. Available from: [Link]

-

MDPI. Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Available from: [Link]

-

PubChem. 3-Amino-4-methoxybenzanilide. Available from: [Link]

-

PubChem. 3-methoxy-N-methylbenzamide. Available from: [Link]

-

MDPI. Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. Available from: [Link]

-

PMC - PubMed Central. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Available from: [Link]

-

NSF Public Access Repository. Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N–C(O) Activation. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. prepchem.com [prepchem.com]

- 4. 3-Methoxy-N-phenylbenzamide | 6833-23-4 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents [patents.google.com]

- 9. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. par.nsf.gov [par.nsf.gov]

- 11. researchgate.net [researchgate.net]

- 12. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors | MDPI [mdpi.com]

- 14. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Investigating the Anticancer Properties of 3-Methoxy-N-Phenylbenzamide

Executive Summary

This Application Note outlines a comprehensive workflow for evaluating the anticancer potential of 3-methoxy-N-phenylbenzamide (3-MPB) . While N-phenylbenzamides are recognized "privileged scaffolds" in medicinal chemistry—serving as backbones for tubulin inhibitors, histone deacetylase (HDAC) inhibitors, and kinase antagonists—the specific meta-methoxy substitution pattern requires precise characterization to determine its Structure-Activity Relationship (SAR) profile.[1]

This guide moves beyond generic screening, providing a causal, mechanistic investigation strategy. We detail protocols for chemical synthesis, phenotypic cytotoxicity screening, and target deconvolution (specifically focusing on Tubulin polymerization and Kinase inhibition), supported by in silico docking validation.

Strategic Rationale & Molecule Profile

The "Privileged Scaffold" Hypothesis

The N-phenylbenzamide core mimics the peptide bond, allowing it to interact with diverse biological targets. The introduction of a methoxy group at the 3-position (meta) of the benzoyl ring alters the molecule's lipophilicity (LogP) and electronic distribution without introducing the steric hindrance seen in ortho-substitutions.[1]

Key Investigation Drivers:

-

Electronic Effect: The 3-methoxy group acts primarily as an inductive electron-withdrawing group (EWG) on the benzoyl ring (lacking direct resonance conjugation to the carbonyl), potentially enhancing the metabolic stability of the amide bond compared to para-methoxy analogues.[1]

-

Target Specificity: Previous studies on N-phenylbenzamide derivatives suggest activity against ABL1 Kinase and Tubulin (colchicine binding site).[1] This protocol is designed to distinguish between these mechanisms.

Experimental Workflow

The following diagram illustrates the logical flow of the investigation, ensuring a "Go/No-Go" decision matrix at each stage.

Figure 1: Strategic workflow for evaluating 3-methoxy-N-phenylbenzamide, moving from chemical verification to mechanistic deconvolution.

Protocol 1: Synthesis & Quality Control

Objective: Ensure the test compound is chemically pure to avoid false positives from impurities (e.g., unreacted anilines).

Synthesis (Amide Coupling)

While 3-MPB is commercially available, in-house synthesis allows for rapid derivatization.[1]

-

Reagents: 3-Methoxybenzoic acid, Aniline, HATU (coupling agent), DIPEA (base), DMF (solvent).[2]

-

Reaction:

-

Dissolve 3-methoxybenzoic acid (1.0 eq) in DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq); stir for 15 min to activate the acid.

-

Add Aniline (1.0 eq) and stir at Room Temperature (RT) for 4–6 hours.

-

Workup: Dilute with ethyl acetate, wash with 1M HCl (remove unreacted amine), sat. NaHCO3 (remove unreacted acid), and brine.

-

Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).[1]

-

Characterization Standards

Do not proceed to biological testing unless the compound meets these criteria:

-

Purity: >98% by HPLC (254 nm).

-

Identity: 1H NMR confirmation.[1][3]

-

Key Signal: Singlet at ~3.8 ppm (Methoxy group).

-

Key Signal: Broad singlet at ~10.0–10.2 ppm (Amide NH).

-

Protocol 2: Phenotypic Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 (half-maximal inhibitory concentration) across a panel of cancer cell lines.[1]

Cell Line Selection

Select cell lines representing different tissue origins and resistance profiles:

-

A549 (Lung): Standard for benzamide derivatives (often sensitive to tubulin inhibitors).[1]

-

HeLa (Cervical): High proliferative index.

-

MCF-7 (Breast): Hormone-dependent model.[1]

-

BJ Fibroblasts: Normal control (to calculate Selectivity Index).

Detailed Procedure

-

Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h for attachment.

-

Treatment:

-

Prepare a 100 mM stock of 3-MPB in DMSO.[1]

-

Perform serial dilutions (100 µM to 0.1 µM) in culture medium.

-

Control: DMSO vehicle (final concentration <0.5%).

-

Positive Control: Colchicine (Tubulin inhibitor) or Doxorubicin.

-

-

Incubation: 48 hours at 37°C, 5% CO2.

-

Readout:

Data Analysis & Interpretation

Calculate IC50 using non-linear regression (GraphPad Prism).

| Compound | A549 IC50 (µM) | HeLa IC50 (µM) | MCF-7 IC50 (µM) | Selectivity Index (Normal/Tumor) |

| 3-MPB | TBD | TBD | TBD | > 2.0 Desired |

| Colchicine | ~0.05 | ~0.05 | ~0.10 | N/A |

| Ref Standard | < 10 | < 10 | < 10 | High |

Note: If IC50 > 20 µM, the compound is considered a weak hit. Review search results indicating some benzamide derivatives achieve single-digit micromolar activity (e.g., 7.5 µM).[1][4][5]

Protocol 3: Target Deconvolution (Mechanism of Action)

Objective: Determine if 3-MPB acts via Tubulin inhibition or Kinase inhibition.[1]

Tubulin Polymerization Assay (Fluorometric)

Rationale: Many N-phenylbenzamides bind to the colchicine site of tubulin, preventing microtubule assembly.[1]

-

Kit: Use a fluorescence-based Tubulin Polymerization Assay kit (>99% pure tubulin).[1]

-

Setup:

-

Mix Tubulin protein in buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

-

Add 3-MPB (at IC50 and 2x IC50).[1]

-

Control: Paclitaxel (Stabilizer), Colchicine (Destabilizer), Vehicle.

-

-

Kinetic Read: Measure fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 mins at 37°C.

-

Interpretation:

-

Inhibition: A decrease in Vmax and final fluorescence plateau (similar to Colchicine) confirms 3-MPB is a tubulin destabilizer.[1]

-

Kinase Profiling (In Silico & In Vitro)

Rationale: Recent literature links N-phenylbenzamide derivatives to ABL1 and EGFR kinase inhibition.[1]

-

Step 1 (Docking): Dock 3-MPB into the ATP-binding pocket of ABL1 (PDB: 2GQG) and EGFR (PDB: 1M17) using AutoDock Vina.[1]

-

Look for: H-bonds between the amide linker and the "hinge region" (e.g., Met318 in ABL1).

-

-

Step 2 (ADP-Glo Assay): If docking score is favorable (< -8.0 kcal/mol), perform an ADP-Glo kinase assay.[1]

-

Incubate Kinase + ATP + Substrate + 3-MPB.[1]

-

Measure ATP depletion (luminescence).

-

Visualization of Signaling Impact

Understanding the downstream effects of 3-MPB based on the dual-hypothesis (Tubulin vs. Kinase).[1]

Figure 2: Potential mechanistic pathways.[1] Tubulin inhibition leads to G2/M arrest, while Kinase inhibition disrupts proliferative signaling.

References

-

Malik, M. S., et al. (2022).[3][6] "New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights." Frontiers in Chemistry. Available at: [Link]

-

Ambrosini, C., et al. (2014). "The discovery of phenylbenzamide derivatives as Grb7-based antitumor agents."[1][7] Bioorganic & Medicinal Chemistry Letters. (Contextual validation of scaffold).

-

PubChem. "3-Amino-4-methoxybenzanilide (Structural Analogue Data)." National Library of Medicine.[1] Available at: [Link][1]

-

Matrix Fine Chemicals. "3-Methoxy-N-phenylbenzamide Product Specification." Available at: [Link][1]

Disclaimer: This Application Note is for research purposes only. 3-methoxy-N-phenylbenzamide is not approved for clinical use.[1] Always consult Safety Data Sheets (SDS) before handling.

Sources

- 1. 3-Amino-4-methoxybenzanilide | C14H14N2O2 | CID 8426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights [frontiersin.org]

- 6. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The discovery of phenylbenzamide derivatives as Grb7-based antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

cell-based assays for 3-methoxy-N-phenylbenzamide

Application Note: Functional Profiling of the 3-Methoxy-N-Phenylbenzamide Scaffold

Executive Summary

3-methoxy-N-phenylbenzamide (CAS 6833-23-4) represents a "privileged structure" in medicinal chemistry, serving as a core scaffold for diverse bioactive agents. While often utilized as a chemical intermediate, derivatives of this N-phenylbenzamide core have demonstrated significant biological activity in two primary domains: antiviral host-factor modulation (specifically targeting Enterovirus 71 and Hepatitis B Virus via APOBEC3G upregulation) and antiparasitic activity (targeting Kinetoplastid DNA in Trypanosoma and Leishmania).

This guide provides a standardized workflow for profiling 3-methoxy-N-phenylbenzamide. It moves beyond simple cytotoxicity to functionally validate the compound's potential as a lead fragment for antiviral and anti-infective drug discovery.

Biological Context & Mechanism of Action[1][2]

To design effective assays, one must understand the molecule's behavior. N-phenylbenzamides are lipophilic molecules that can permeate cell membranes and interact with intracellular targets.

-

Primary Mechanism (Antiviral): Research indicates that N-phenylbenzamide derivatives can inhibit viral replication (HBV, EV71) not by targeting viral enzymes directly, but by upregulating the host cytidine deaminase APOBEC3G . This enzyme induces hypermutation in the viral genome, rendering it non-functional.

-

Secondary Mechanism (Antiparasitic/Cytotoxic): Certain analogs bind to the minor groove of AT-rich DNA, leading to kinetoplast disruption in parasites or general cytotoxicity in mammalian cells at high concentrations.

Pathway Visualization: Putative Antiviral Mechanism

Figure 1: Proposed mechanism of action for N-phenylbenzamide derivatives in antiviral contexts. The scaffold triggers an upregulation of the host restriction factor APOBEC3G.

Experimental Protocols

Protocol A: Determination of Selectivity Index (CC50 vs. EC50)

Objective: Establish the baseline cytotoxicity of the scaffold to distinguish specific bioactivity from general toxic effects. This is critical as benzamides can be non-specifically toxic at high micromolar concentrations.

Materials:

-

Cell Line: Vero cells (for viral models) or HEK293 (general toxicity).

-

Reagents: MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin.[1]

-

Vehicle: DMSO (Dimethyl sulfoxide).

Step-by-Step Methodology:

-

Preparation: Dissolve 3-methoxy-N-phenylbenzamide in DMSO to create a 20 mM stock solution. Sonicate if necessary to ensure complete solubilization.

-

Seeding: Plate cells at a density of

cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO2. -

Treatment: Prepare a serial dilution of the compound in culture medium (Range: 0.1 µM to 500 µM). Ensure final DMSO concentration is <0.5%.

-

Control: Vehicle-only (0.5% DMSO) and Positive Control (e.g., Doxorubicin 10 µM).

-

-

Incubation: Treat cells for 48 to 72 hours.

-

Readout:

-

Add MTT solution (0.5 mg/mL) and incubate for 3-4 hours.

-

Solubilize formazan crystals with DMSO.

-

Measure absorbance at 570 nm.

-

-

Analysis: Calculate cell viability as a percentage of the vehicle control. Fit the curve to determine the CC50 (Cytotoxic Concentration 50%).

Data Interpretation:

| Compound | CC50 (Vero Cells) | Interpretation |

|---|---|---|

| 3-methoxy-N-phenylbenzamide | > 100 µM | Low Toxicity (Desirable Scaffold) |

| Reference Cytotoxin (Doxorubicin) | < 1 µM | High Toxicity |

| Active Analog (e.g., IMB-0523) | ~600 µM | Excellent Safety Profile |

Protocol B: Host Factor Modulation Assay (APOBEC3G Quantification)

Objective: Validate the specific antiviral mechanism associated with N-phenylbenzamide derivatives.

Rationale: Unlike direct viral inhibitors, this scaffold often acts by boosting host immunity. Standard viral plaque assays may miss this if the host factor (APOBEC3G) is not expressed or upregulated.

Materials:

-

Cell Line: HepG2.2.15 (Constitutively producing HBV) or standard HepG2.

-

Detection: Western Blotting reagents (Anti-APOBEC3G antibody) or RT-qPCR probes.

Workflow:

-

Treatment: Seed HepG2 cells (

cells/well in 6-well plates). Treat with 3-methoxy-N-phenylbenzamide at sub-cytotoxic concentrations (e.g., 5 µM, 10 µM, 20 µM) for 48 hours. -

Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease inhibitors.

-

Protein Quantification: Normalize protein concentrations using a BCA assay.

-

Western Blot:

-

Load 20-30 µg of protein per lane.

-

Probe with primary antibody against APOBEC3G (1:1000 dilution).

-

Use

-actin or GAPDH as a loading control.

-

-

Validation: A specific hit will show a dose-dependent increase in APOBEC3G band intensity compared to the DMSO control.

Protocol C: Nuclear Morphology Screen (DNA Binding Surrogate)

Objective: Since some N-phenylbenzamides bind AT-rich DNA (similar to minor groove binders), this assay screens for nuclear disruption which correlates with antiparasitic potential but also mammalian genotoxicity.

Methodology:

-

Staining: Treat cells (as in Protocol A) for 24 hours. Fix with 4% paraformaldehyde.

-

Labeling: Stain nuclei with DAPI or Hoechst 33342 .

-

Imaging: Use High-Content Screening (HCS) microscopy (40x objective).

-

Analysis: Quantify:

-

Nuclear Area (Shrinkage indicates apoptosis).

-

Intensity (Hyper-intensity may indicate chromatin condensation).

-

Key Indicator: Look for "kidney-shaped" or fragmented nuclei, which suggests mitotic arrest often seen with benzamide-class tubulin/DNA interactors.

-

References

-

Antiviral Mechanism (HBV/APOBEC3G)

-

Title: Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent.[2]

- Source: SciSpace / PubMed.

- Significance: Establishes the N-phenylbenzamide scaffold as an inducer of intracellular APOBEC3G, providing a mechanism for anti-HBV activity.

-

Link:

-

-

Antiviral Activity (EV71)

-

Title: Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors.[2][3][4]

- Source: Bioorganic & Medicinal Chemistry Letters (via NIH/PubMed).

-

Significance: Demonstrates the structure-activity relationship (SAR) of the benzamide core against Enterovirus 71.[4]

-

Link:

-

-

Antiparasitic Activity (DNA Binding)

-

Title: Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites.[1]

- Source: Journal of Medicinal Chemistry (ACS).

- Significance: Details the binding of N-phenylbenzamides to the minor groove of

-

Link:

-

-

Chemical Identity & Properties

Sources

- 1. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 3-METHOXY-N-PHENYLBENZAMIDE | CAS 6833-23-4 [matrix-fine-chemicals.com]

Application Note: In Vitro Evaluation of 3-Methoxy-N-phenylbenzamide Derivatives as EV71 Inhibitors

[1][2][3][4][5]

Introduction & Scientific Rationale